molecular formula C22H26FN5O3 B2867455 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021023-35-7

6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Katalognummer: B2867455
CAS-Nummer: 1021023-35-7
Molekulargewicht: 427.48
InChI-Schlüssel: JSLOESGSLSNMQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1-(4-Fluorobenzyl)piperazine as a precursor . This precursor has been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of FPMINT analogues were screened and their structure-activity relationship was studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of [14C]BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, in humans indicates that the compound is well absorbed and extensively metabolized via multiple metabolic pathways, with excretion of drug-related radioactivity in both bile and urine (Christopher et al., 2010). This suggests that similar compounds, including the one , may also exhibit complex pharmacokinetics that require detailed study to ensure their effective and safe use in therapeutics.

Diagnostic and Therapeutic Applications

Compounds with specific structural features have been explored for diagnostic and therapeutic applications, particularly in oncology. For instance, [18F]DASA-23, developed to measure pyruvate kinase M2 levels via PET in glioma patients, showcases the potential of using such compounds for non-invasive cancer diagnostics (Patel et al., 2019). The application of structurally complex molecules in imaging reflects an area where compounds like 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione could be explored, especially in targeting specific biomarkers for disease diagnosis and monitoring.

Drug Design and Development

The structural complexity and specificity of compounds significantly influence their role in drug design and development. Understanding the interactions at the molecular level, such as the binding affinity to target receptors or enzymes, is essential for designing effective therapeutic agents. For example, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, reveal the importance of studying metabolic pathways and the formation of metabolites in optimizing drug efficacy and safety (Liu et al., 2017). Similar investigations into the metabolic behavior and therapeutic potential of this compound could lead to the development of new drugs with specific mechanisms of action.

Wirkmechanismus

The mechanism of action of similar compounds involves acting mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . They have also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . Metabolic studies have shown pFPP to be an inhibitor of various Cytochrome P450 enzymes in the liver which may contribute to its side-effect profile .

Zukünftige Richtungen

The future directions of research on similar compounds could involve further modification of these compounds to improve their antiviral activity . Additionally, the development of more selective inhibitors of ENTs is another potential area of research .

Eigenschaften

IUPAC Name

6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-4-9-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-12-10-26(11-13-27)16-7-5-15(23)6-8-16/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOESGSLSNMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.